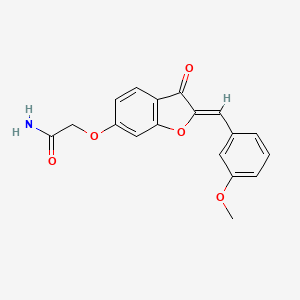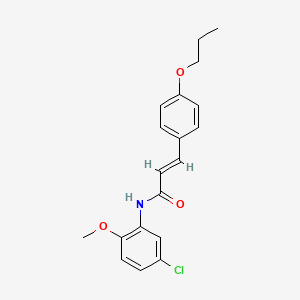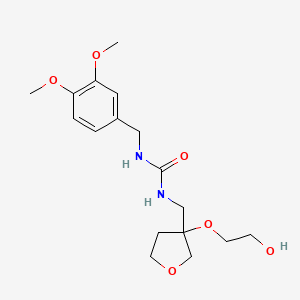![molecular formula C21H14ClN5O B2825176 3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-32-4](/img/structure/B2825176.png)
3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical and Chemical Properties Analysis
While some basic properties such as melting point, boiling point, density, molecular formula, and molecular weight might be available for similar compounds , the specific physical and chemical properties of “3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” are not provided in the resources I searched.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by El-Agrody et al. (2001) demonstrates the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial activity. This research is relevant to the chemical of interest, showcasing the potential for developing antimicrobial agents from similar compounds (El-Agrody et al., 2001).
Antitumor and Antimicrobial Properties
Another study by Hassan et al. (2022) explores the synthesis of heterocyclic compounds from chalcones, demonstrating their antitumor and antimicrobial activities. The use of techniques like microwave irradiation in the synthesis process is highlighted, providing insights into the versatility of similar compounds in medical research (Hassan et al., 2022).
In Vitro Antimicrobial Evaluation
Prasanna Kumara et al. (2013) focus on the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and their in vitro antimicrobial evaluation. This study provides evidence of the use of such compounds in developing potential antimicrobial agents (Prasanna Kumara et al., 2013).
Potential as Serotonin Receptor Antagonists
Research by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines shows their potential as potent and selective serotonin 5-HT6 receptor antagonists. This suggests the possible application of similar compounds in neuropsychiatric disorder treatments (Ivachtchenko et al., 2010).
Crystal Structure Analysis
The study of crystal structures, as conducted by Repich et al. (2017), is crucial in understanding the physical and chemical properties of such compounds. This research provides a deeper insight into the molecular arrangements and potential applications in material sciences (Repich et al., 2017).
Antiasthma Agent Development
Research by Medwid et al. (1990) on the development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors suggests their potential use in developing antiasthma agents. This study expands the potential medical applications of similar compounds (Medwid et al., 1990).
Antibacterial Activities
El-Agrody et al. (2000) synthesized new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and tested their antimicrobial activities, showing promising results. This research contributes to the understanding of the potential use of similar compounds in antibacterial treatments (El-Agrody et al., 2000).
Mecanismo De Acción
Target of Action
Similar compounds, such as some novel 3h-[1,2,3]triazolo[4,5-d]pyrimidines, have been evaluated as potential c-met inhibitors . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
Based on the structure of two c-met inhibitors, pf-04217903 and jnj-38877605, similar compounds were designed, synthesized, and evaluated as novel c-met inhibitors . This suggests that the compound might interact with its targets, possibly inhibiting the c-Met receptor tyrosine kinase, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a c-met inhibitor, it may affect pathways downstream of the c-met receptor, which are involved in cellular processes such as proliferation, survival, and motility .
Result of Action
If it acts as a c-met inhibitor, it could potentially inhibit cellular processes such as proliferation, survival, and motility .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-8-10-17(11-9-16)27-20-19(24-25-27)21(28)26(13-23-20)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFNZNAJCAOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride](/img/structure/B2825096.png)



![5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2825103.png)
![[5-(4-chlorophenyl)-3-isoxazolyl]methyl N-phenylcarbamate](/img/structure/B2825105.png)




![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2825114.png)
![4-allyl-N-(sec-butyl)-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2825115.png)
